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Cat. No.: B080475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoacrylic acid is a valuable synthetic intermediate in organic chemistry and drug

development, serving as a precursor for the synthesis of various pharmaceuticals and specialty

polymers. Its structure, featuring both a carboxylic acid and a vinyl bromide, allows for a

diverse range of chemical transformations. This document provides detailed application notes

and experimental protocols for the synthesis of 2-bromoacrylic acid from acrylic acid. The

synthesis is a two-step process involving the bromination of acrylic acid to form 2,3-

dibromopropionic acid, followed by dehydrobromination to yield the final product.

Reaction Scheme
The overall two-step synthesis of 2-bromoacrylic acid from acrylic acid is depicted below:

Step 1: Bromination of Acrylic Acid

CH₂=CHCOOH + Br₂ → BrCH₂CH(Br)COOH

Acrylic Acid2,3-Dibromopropionic Acid

Step 2: Dehydrobromination of 2,3-Dibromopropionic Acid

BrCH₂CH(Br)COOH + Base → CH₂=C(Br)COOH + H-Base⁺ + Br⁻
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2,3-Dibromopropionic Acid2-Bromoacrylic Acid

Experimental Protocols
Step 1: Synthesis of 2,3-Dibromopropionic Acid
This protocol is adapted from a patented industrial process, ensuring a high yield of the

intermediate compound.[1]

Materials:

Acrylic Acid (100 g, 1.39 mol)

Liquid Bromine (224 g, 1.40 mol)

Reaction vessel (e.g., a 500 mL three-necked flask) equipped with a dropping funnel, stirrer,

and thermometer.

Procedure:

Charge the reaction vessel with 224 g of liquid bromine.

Cool the reaction vessel to 15-20 °C using an ice bath.

With continuous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a

period of 8 hours.

During the addition, the reaction temperature will gradually rise. Maintain the temperature

between 64-66 °C. The reaction mixture will reflux.

After the addition is complete, continue stirring for an additional 30 minutes at 64-66 °C.

The resulting product is a melt of 2,3-dibromopropionic acid. This intermediate can be used

directly in the next step or purified by recrystallization from a minimal amount of chloroform.

Step 2: Synthesis of 2-Bromoacrylic Acid
This protocol utilizes a common amine base for the dehydrobromination of 2,3-

dibromopropionic acid. The synthesis of a similar compound, alkyl 2-bromoacrylates, involves
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heating the corresponding dibromo-precursor with quinoline.[2] A high yield of 94% has been

reported for the dehydrobromination of 2,3-dibromopropionic acid, although the specific

conditions were not detailed in the available literature.

Materials:

2,3-Dibromopropionic Acid (from Step 1)

Triethylamine or another suitable non-nucleophilic base

Anhydrous solvent (e.g., Dichloromethane or Chloroform)

Reaction vessel equipped with a reflux condenser and stirrer.

Procedure (General):

Dissolve the crude 2,3-dibromopropionic acid in a suitable anhydrous solvent in the reaction

vessel.

Add a stoichiometric equivalent of the base (e.g., triethylamine) to the solution. An excess of

the base may be required to ensure complete reaction.

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method

(e.g., TLC or GC).

Upon completion, cool the reaction mixture to room temperature.

The triethylammonium bromide salt will precipitate. Filter the mixture to remove the salt.

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base,

followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Remove the solvent under reduced pressure to yield crude 2-bromoacrylic acid.

Purification of 2-Bromoacrylic Acid: The crude 2-bromoacrylic acid can be purified by

recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate,
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or by vacuum distillation.

Data Presentation
Table 1: Reactant and Product Properties

Compound Formula
Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

Acrylic Acid C₃H₄O₂ 72.06 14 141

Bromine Br₂ 159.81 -7.2 58.8

2,3-

Dibromopropioni

c Acid

C₃H₄Br₂O₂ 231.87 65-67 Decomposes

2-Bromoacrylic

Acid
C₃H₃BrO₂ 150.96 62-65[3]

224.5 (at 760

mmHg)

Table 2: Synthesis Parameters and Yields

Step Reaction
Key
Reagents

Temperatur
e (°C)

Time (h)
Reported
Yield (%)

1 Bromination
Acrylic Acid,

Bromine
15-66 8.5

High (implied)

[1]

2
Dehydrobrom

ination

2,3-

Dibromopropi

onic Acid,

Base

Reflux Variable up to 94

Table 3: Spectroscopic Data for 2-Bromoacrylic Acid
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Technique Key Data

¹H NMR Spectra available in public databases.

¹³C NMR

Characteristic peaks for alkyl 2-bromoacrylates:

~161.24 (C=O), ~130.34 (=C-Br), ~121.58

(=CH₂) ppm.[2]

IR Spectroscopy Spectra available in public databases.[4]

Visualizations
Experimental Workflow

Step 1: Bromination

Step 2: Dehydrobromination & Purification

Acrylic Acid
Reaction Vessel
(15-66 °C, 8.5 h)

Bromine

2,3-Dibromopropionic Acid

Reaction Vessel
(Reflux)

Crude Intermediate

Base (e.g., Triethylamine) Filtration & Washing
Recrystallization/Distillation 2-Bromoacrylic Acid

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 2-bromoacrylic acid.

Logical Relationship of Synthesis Steps
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Starting Material:
Acrylic Acid

Step 1: Bromination
(Addition Reaction)

Intermediate:
2,3-Dibromopropionic Acid

Step 2: Dehydrobromination
(Elimination Reaction)

Final Product:
2-Bromoacrylic Acid

Click to download full resolution via product page

Caption: Logical progression from starting material to final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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